molecular formula C10H9N3O B2375081 1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde CAS No. 1956335-99-1

1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde

Cat. No.: B2375081
CAS No.: 1956335-99-1
M. Wt: 187.202
InChI Key: ZCCDFOMRZODKSN-UHFFFAOYSA-N
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Description

1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms This particular compound is characterized by the presence of a methyl group at the first position, a phenyl group at the fifth position, and an aldehyde group at the third position of the triazole ring

Preparation Methods

The synthesis of 1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 1-methyl-1H-1,2,4-triazole with benzaldehyde in the presence of an acid catalyst can yield the desired compound. Industrial production methods may involve more scalable and efficient processes, such as continuous flow synthesis, to meet the demand for this compound in various applications .

Chemical Reactions Analysis

1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde is largely dependent on its interaction with biological targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the formation of stable adducts that alter protein function. These interactions can affect various molecular pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde can be compared with other triazole derivatives, such as:

    1-Methyl-1H-1,2,4-triazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    5-Phenyl-1H-1,2,4-triazole-3-carbaldehyde: Lacks the methyl group at the first position.

    1-Methyl-5-phenyl-1H-1,2,4-triazole-3-methanol: Contains a primary alcohol group instead of an aldehyde group.

Properties

IUPAC Name

1-methyl-5-phenyl-1,2,4-triazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-13-10(11-9(7-14)12-13)8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCDFOMRZODKSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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